molecular formula C15H17Cl2N3O2S B2477449 5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide CAS No. 1808505-50-1

5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide

Cat. No. B2477449
CAS RN: 1808505-50-1
M. Wt: 374.28
InChI Key: INFTVFMIIVGHQL-UHFFFAOYSA-N
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Description

5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide has potential applications in the field of medicine. It has been found to have anticancer properties and has been studied extensively for its potential use in cancer treatment. It has also been found to have antibacterial properties and has been studied for its potential use in the treatment of bacterial infections.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of bacteria by interfering with bacterial DNA synthesis.
Biochemical and Physiological Effects
5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of these cells. It has also been found to inhibit cell proliferation, which slows down the growth of cancer cells. In bacterial cells, it has been found to interfere with DNA synthesis, which leads to the death of these cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide in lab experiments include its potential applications in cancer treatment and bacterial infections. It has also been found to be relatively safe and has low toxicity levels. However, the limitations of using this compound in lab experiments include its complex synthesis process and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide. One direction is to further study its mechanism of action to gain a better understanding of how it works. Another direction is to study its potential applications in other fields, such as agriculture and environmental science. Additionally, future studies can focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide is a complex process that involves several steps. The first step involves the reaction of 2-chloro-3-pyridinesulfonamide with sodium hydride in the presence of dimethylformamide. This reaction results in the formation of 2-chloro-5,6-dichloropyridine-3-sulfonamide. The next step involves the reaction of 2-chloro-5,6-dichloropyridine-3-sulfonamide with N-methyl-N-phenylethanolamine in the presence of sodium hydride and dimethylformamide. This reaction results in the formation of 5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide.

properties

IUPAC Name

5,6-dichloro-N-[2-(N-methylanilino)propyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2S/c1-11(20(2)12-6-4-3-5-7-12)9-19-23(21,22)13-8-14(16)15(17)18-10-13/h3-8,10-11,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFTVFMIIVGHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(N=C1)Cl)Cl)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide

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